molecular formula C17H18BrN5O2 B259738 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine

4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine

Cat. No.: B259738
M. Wt: 404.3 g/mol
InChI Key: ZGPZNBOQXWKHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a bromophenyl group, a triazolopyridazine core, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with bromophenyl-substituted precursors under acidic conditions.

    Attachment of the Morpholine Moiety: The triazolopyridazine intermediate is then reacted with a morpholine derivative in the presence of a suitable base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamine
  • 4-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]butylamine

Uniqueness

4-[2-[[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C17H18BrN5O2

Molecular Weight

404.3 g/mol

IUPAC Name

4-[2-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]morpholine

InChI

InChI=1S/C17H18BrN5O2/c18-14-3-1-13(2-4-14)17-20-19-15-5-6-16(21-23(15)17)25-12-9-22-7-10-24-11-8-22/h1-6H,7-12H2

InChI Key

ZGPZNBOQXWKHKZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Canonical SMILES

C1COCCN1CCOC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origin of Product

United States

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